molecular formula C22H17ClN2O3 B214363 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B214363
M. Wt: 392.8 g/mol
InChI Key: UWSQTRCCLAUKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from commercially available starting materials.

    Formation of the Indole Core: The indole core is typically synthesized through a Fischer indole synthesis or a similar method.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Hydroxylation and Oxidation: The hydroxyl group is introduced through a hydroxylation reaction, followed by oxidation to form the ketone group.

    Final Assembly: The final step involves the coupling of the pyridinyl group to the indole core, completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one

InChI

InChI=1S/C22H17ClN2O3/c23-18-7-3-1-5-16(18)14-25-19-8-4-2-6-17(19)22(28,21(25)27)13-20(26)15-9-11-24-12-10-15/h1-12,28H,13-14H2

InChI Key

UWSQTRCCLAUKDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl

Origin of Product

United States

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